

# Application Notes and Protocols for Evaluating EN106 in HUVEC Cell Culture Experiments

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Audience: Researchers, scientists, and drug development professionals.

### Introduction:

This document provides a comprehensive guide for utilizing **EN106** in cell culture experiments with Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs are a vital in vitro model for studying endothelial cell biology, angiogenesis, and the effects of novel therapeutic compounds. These application notes offer detailed protocols for assessing the impact of **EN106** on HUVEC viability, proliferation, and apoptosis, along with key signaling pathways.

## **Data Presentation**

The following tables are templates for summarizing quantitative data from experiments with **EN106**.

Table 1: Effect of **EN106** on HUVEC Viability (MTT Assay)



EN106 Concentration (μM)	Absorbance (492 nm)	Cell Viability (%)
0 (Control)	[Insert Value]	100
[Concentration 1]	[Insert Value]	[Calculate %]
[Concentration 2]	[Insert Value]	[Calculate %]
[Concentration 3]	[Insert Value]	[Calculate %]
[Concentration 4]	[Insert Value]	[Calculate %]

Table 2: Effect of EN106 on HUVEC Proliferation (Cell Counting Assay)

EN106 Concentration (μΜ)	Day 1 Cell Count (x10^4)	Day 2 Cell Count (x10^4)	Day 3 Cell Count (x10^4)	Population Doubling Time (hr)
0 (Control)	[Insert Value]	[Insert Value]	[Insert Value]	[Calculate Value]
[Concentration 1]	[Insert Value]	[Insert Value]	[Insert Value]	[Calculate Value]
[Concentration 2]	[Insert Value]	[Insert Value]	[Insert Value]	[Calculate Value]
[Concentration 3]	[Insert Value]	[Insert Value]	[Insert Value]	[Calculate Value]

Table 3: Effect of EN106 on HUVEC Apoptosis (Flow Cytometry with Annexin V/PI Staining)

EN106 Concentration (μΜ)	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Necrotic Cells (%)
0 (Control)	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
[Concentration 1]	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
[Concentration 2]	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
[Concentration 3]	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]



# **Experimental Protocols**

- 1. HUVEC Cell Culture
- Materials:
  - Human Umbilical Vein Endothelial Cells (HUVECs)
  - Endothelial Cell Growth Medium (e.g., EGM-2)[1]
  - Fetal Bovine Serum (FBS)[2]
  - Penicillin-Streptomycin solution[2]
  - Trypsin-EDTA solution[1]
  - Phosphate-Buffered Saline (PBS)[3]
  - Gelatin-coated culture flasks/plates
- · Protocol:
  - Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO2.
  - Passage the cells when they reach 80-90% confluency.
  - To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 1-3 minutes at 37°C to detach the cells.
  - Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.
  - Seed the cells onto new gelatin-coated flasks at a density of 5,000-10,000 cells/cm<sup>2</sup>.
- 2. Cell Viability (MTT) Assay



•	M	at	eri	al	S.

- HUVECs
- 96-well plates
- EN106 stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- · Protocol:
  - Seed HUVECs in a 96-well plate at a density of 4,000 cells per well and allow them to attach overnight.
  - Treat the cells with various concentrations of EN106 and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
  - After treatment, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
  - $\circ\,$  Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
  - Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
  - Calculate cell viability as a percentage of the control group.
- 3. Cell Proliferation Assay
- Materials:
  - HUVECs
  - 6-well plates



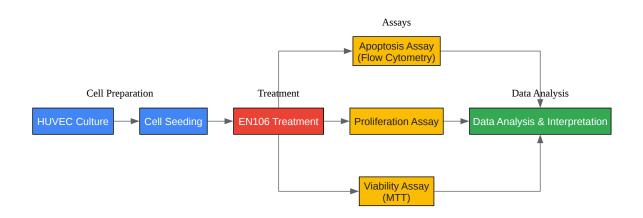
- EN106 stock solution
- Hemocytometer or automated cell counter
- Protocol:
  - Seed HUVECs in 6-well plates at a density of 10,000 cells per well.
  - After 24 hours, treat the cells with different concentrations of **EN106**.
  - Count the cells daily for 4 days using a hemocytometer or an automated cell counter.
  - Plot the cell number against time to generate a growth curve.
  - Calculate the population doubling time for each concentration.
- 4. Apoptosis Assay (Annexin V-FITC/PI Staining)
- Materials:
  - HUVECs
  - 6-well plates
  - EN106 stock solution
  - Annexin V-FITC Apoptosis Detection Kit
  - Flow cytometer
- Protocol:
  - Seed HUVECs in 6-well plates at a density of 1 x 10<sup>6</sup> cells per well and treat with EN106 for the desired time.
  - Harvest the cells, including any floating cells from the supernatant.
  - Wash the cells twice with cold PBS.



- Resuspend the cells in 200 μL of binding buffer.
- Add 10 μL of Annexin V-FITC and 10 μL of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PInegative, early apoptotic cells are Annexin V-positive and PI-negative, and late
  apoptotic/necrotic cells are both Annexin V- and PI-positive.

## **Visualizations**

**Experimental Workflow** 

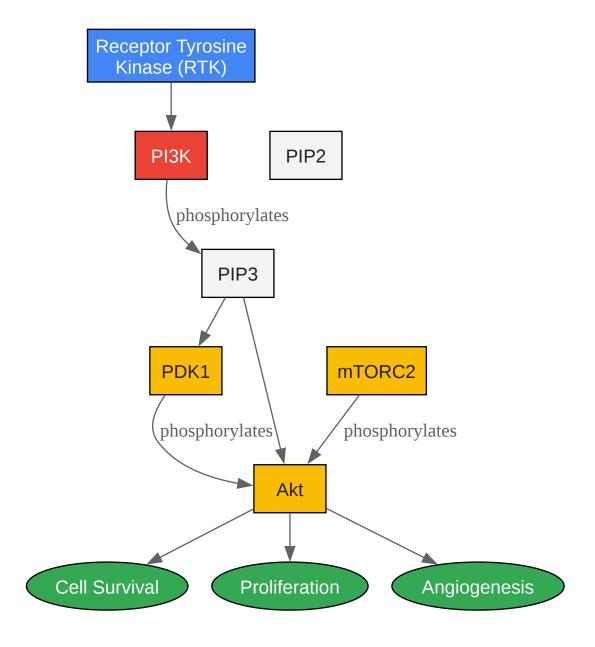


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A generalized workflow for evaluating **EN106** in HUVEC experiments.

PI3K/Akt Signaling Pathway



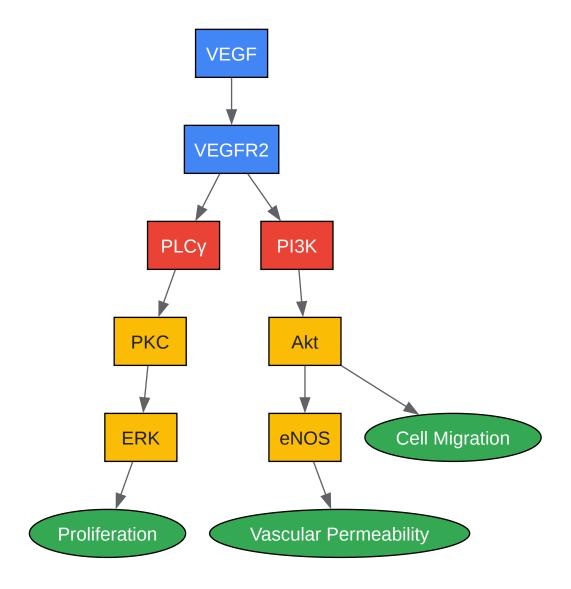


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The PI3K/Akt signaling pathway, crucial for cell survival and proliferation.

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## References

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- 3. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway PMC [pmc.ncbi.nlm.nih.gov]
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